

Independent Validation of VEGFR-2 Inhibitor Activity: A Comparative Guide

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Compound of Interest

Compound Name: Vegfr-2-IN-28

Cat. No.: B12419792

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biochemical and cellular activities of various small molecule inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. The data presented is compiled from publicly available sources to aid in the independent validation and selection of appropriate research compounds.

Disclaimer: Direct experimental data for a compound specifically named "**Vegfr-2-IN-28**" could not be located in publicly available literature. However, substantial information was found for a similarly named compound, "VEGFR-2-IN-30". This guide will proceed with the analysis of VEGFR-2-IN-30 and other well-characterized VEGFR-2 inhibitors. It is plausible that "**Vegfr-2-IN-28**" may be a typographical error, a less common compound name, or a newly synthesized molecule without published data.

Comparative Analysis of VEGFR-2 Inhibitor Potency

The following table summarizes the in vitro biochemical potency (IC₅₀) of several known VEGFR-2 inhibitors against the purified VEGFR-2 kinase. These values represent the concentration of the inhibitor required to reduce the enzymatic activity of VEGFR-2 by 50% and are a primary indicator of a compound's potency.

Compound Name	VEGFR-2 IC50 (nM)	Other Kinase Targets (IC50 in nM)
VEGFR-2-IN-30	66[1]	PDGFR (180), EGFR (98), FGFR1 (82)[1]
Sorafenib	90[2]	Raf-1 (6), B-Raf (22), VEGFR-3 (20), PDGFR β (57), c-KIT (68)[2]
Sunitinib	80[2]	PDGFR β (2), c-Kit[2]
Axitinib	0.2[2]	VEGFR1 (0.1), VEGFR3 (0.1-0.3), PDGFR β (1.6), c-Kit (1.7)[2]
Regorafenib	4.2 (murine)[2]	VEGFR1 (13), VEGFR3 (46), PDGFR β (22), c-Kit (7), RET (1.5), RAF-1 (2.5)[2]
Vandetanib	40[2]	VEGFR3 (110), EGFR (500)[2]
Ponatinib	1.5[2]	Abl (0.37), PDGFR α (1.1), FGFR1 (2.2), Src (5.4)[2]

Experimental Protocols

In Vitro VEGFR-2 Kinase Assay (Biochemical Assay)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified VEGFR-2 kinase.

Materials:

- Recombinant human VEGFR-2 (KDR) kinase domain
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ATP (Adenosine triphosphate)
- Poly(Glu, Tyr) 4:1 as a substrate

- Test compound (e.g., Vegfr-2-IN-30) dissolved in DMSO
- Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
- 96-well white plates
- Plate reader capable of luminescence detection

Procedure:

- Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should not exceed 1%.
- Add 5 μ L of the diluted compound or vehicle (DMSO) to the wells of a 96-well plate.
- Add 20 μ L of a solution containing the VEGFR-2 enzyme in kinase buffer to each well.
- Initiate the kinase reaction by adding 25 μ L of a solution containing the substrate and ATP in kinase buffer. The final ATP concentration should be at or near the K_m for VEGFR-2.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the remaining ATP by adding 50 μ L of Kinase-Glo® reagent to each well.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular VEGFR-2 Phosphorylation Assay

This protocol measures the ability of a test compound to inhibit VEGF-induced autophosphorylation of VEGFR-2 in a cellular context.

Materials:

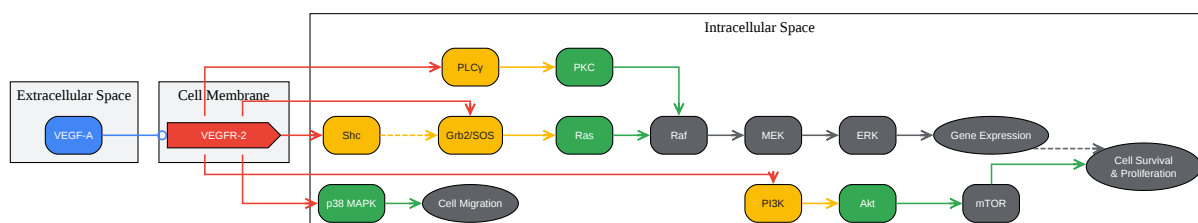
- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial cell growth medium
- Serum-free medium
- Recombinant human VEGF-A
- Test compound dissolved in DMSO
- Lysis buffer (containing protease and phosphatase inhibitors)
- Anti-VEGFR-2 antibody
- Anti-phospho-VEGFR-2 (Tyr1175) antibody
- Secondary antibody conjugated to HRP
- Chemiluminescent substrate
- Western blotting equipment

Procedure:

- Seed HUVECs in 6-well plates and grow to near confluency.
- Serum-starve the cells for 4-6 hours in serum-free medium.
- Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.
- Stimulate the cells with a final concentration of 50 ng/mL VEGF-A for 10 minutes at 37°C.
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the cell lysates.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

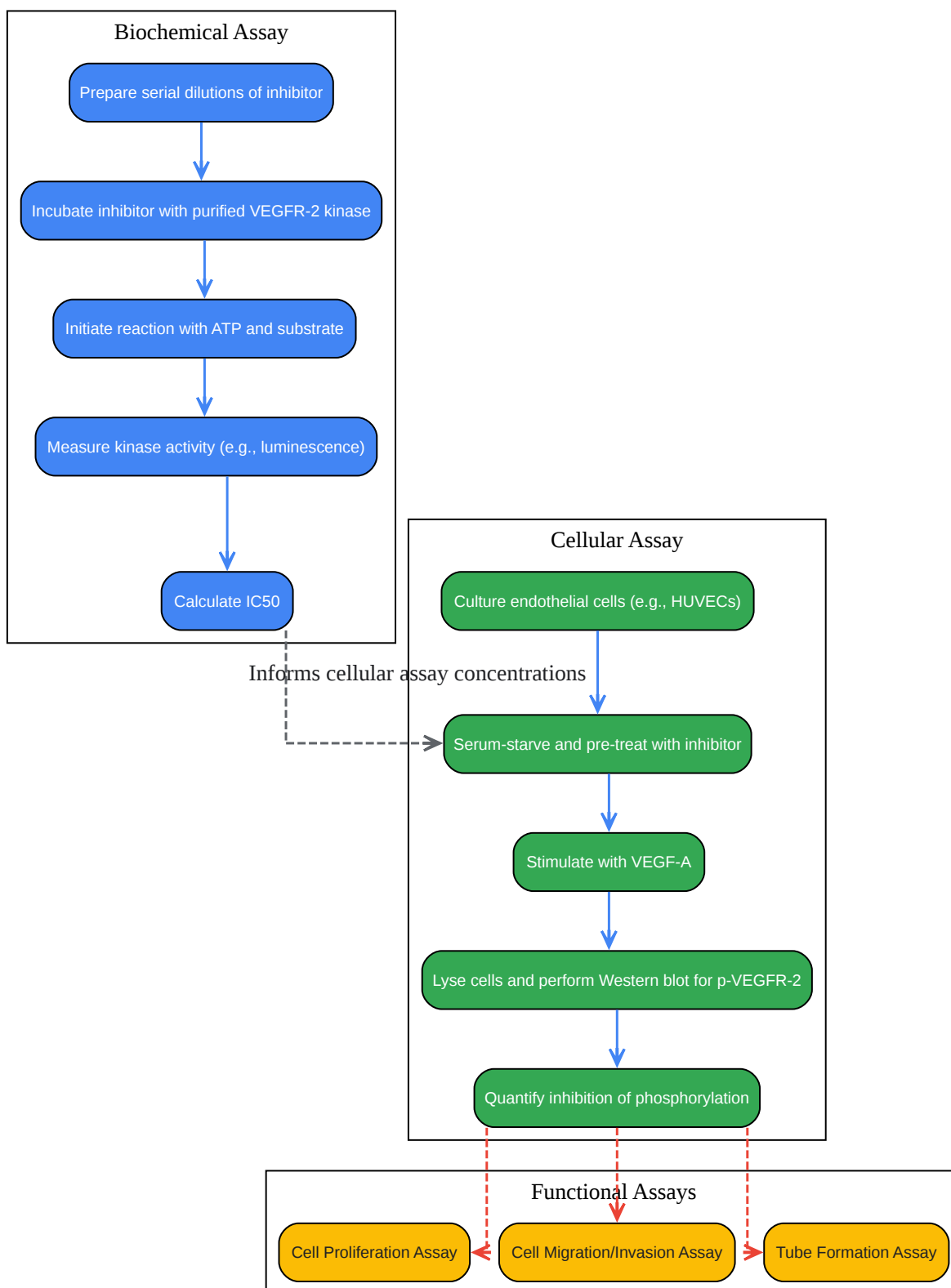
- Block the membrane and probe with a primary antibody against phospho-VEGFR-2 (Tyr1175).
- Wash the membrane and incubate with an HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate.
- To normalize for protein loading, strip the membrane and re-probe with an antibody against total VEGFR-2.
- Quantify the band intensities to determine the inhibition of VEGFR-2 phosphorylation at different compound concentrations.

Visualizations



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Caption: VEGFR-2 Signaling Pathway



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Caption: Experimental Workflow for VEGFR-2 Inhibitor Validation

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